REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:7][CH:8]=1.[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1>>[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH:18][C:10](=[O:11])[CH2:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:16][CH:15]=1
|
Name
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|
Quantity
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3.29 g
|
Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)CC(=O)Cl
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Name
|
|
Quantity
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1.98 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(N)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared
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Name
|
|
Type
|
product
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Smiles
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FC1=CC=C(C=C1)NC(CC1=CC(=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.57 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |